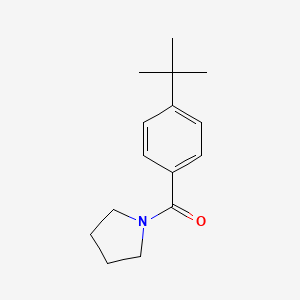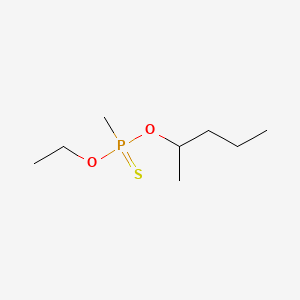
(+-)-Ethyl S-pentyl methylphosphonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Ethyl S-pentyl methylphosphonothioate is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phosphonothioate group, which is known for its reactivity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Ethyl S-pentyl methylphosphonothioate typically involves the reaction of ethyl methylphosphonothioate with pentyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the pentyl halide, resulting in the formation of the desired product. Common bases used in this reaction include sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of (-)-Ethyl S-pentyl methylphosphonothioate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
(-)-Ethyl S-pentyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the phosphonothioate group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and phosphonates.
Substitution: Various substituted phosphonothioates.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (-)-Ethyl S-pentyl methylphosphonothioate is used as a reagent in the synthesis of other organophosphorus compounds. Its reactivity makes it a valuable intermediate in the preparation of complex molecules.
Biology
The compound has been studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase. This makes it a candidate for research in neurobiology and the development of treatments for neurological disorders.
Medicine
In medicine, (-)-Ethyl S-pentyl methylphosphonothioate is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry
Industrially, the compound is used in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Mecanismo De Acción
The mechanism of action of (-)-Ethyl S-pentyl methylphosphonothioate involves the inhibition of enzymes by binding to their active sites. The phosphonothioate group interacts with the enzyme’s active site, preventing the substrate from binding and thus inhibiting the enzyme’s activity. This mechanism is particularly relevant in the inhibition of acetylcholinesterase, where the compound forms a covalent bond with the serine residue in the enzyme’s active site.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl methylphosphonothioate: Lacks the pentyl group, making it less hydrophobic.
S-pentyl methylphosphonothioate: Similar structure but without the ethyl group.
Methylphosphonothioate derivatives: Various derivatives with different alkyl groups.
Uniqueness
(-)-Ethyl S-pentyl methylphosphonothioate is unique due to its specific combination of ethyl and pentyl groups attached to the phosphonothioate moiety. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it suitable for specific applications in chemistry, biology, and industry.
Propiedades
Número CAS |
65143-02-4 |
|---|---|
Fórmula molecular |
C8H19O2PS |
Peso molecular |
210.28 g/mol |
Nombre IUPAC |
ethoxy-methyl-pentan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19O2PS/c1-5-7-8(3)10-11(4,12)9-6-2/h8H,5-7H2,1-4H3 |
Clave InChI |
BDEGQQXVIXWKFG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)OP(=S)(C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


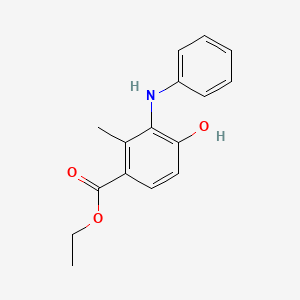
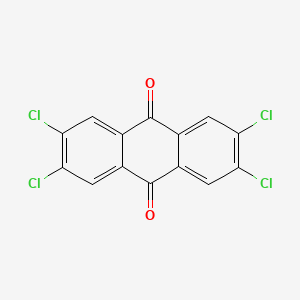

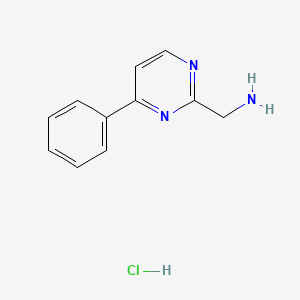
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14169466.png)
![6-bromo-2-[(4-nitrophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14169467.png)
![Methyl N-{8-[3-(thiophen-3-yl)acryloyl]-2,8-diazaspiro[4.5]decane-2-carbonyl}phenylalaninate](/img/structure/B14169471.png)


![2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14169483.png)
![1-prop-2-en-1-yl-3-[(2Z)-1-propylpyridin-2(1H)-ylidene]thiourea](/img/structure/B14169491.png)
![2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide]](/img/structure/B14169498.png)
